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N-((5-bromopyridin-3-

yl)methyl)cyclopentanamine

CAS No.: 1183060-02-7

Cat. No.: B1356688 Get Quote

Executive Summary
This technical guide analyzes the pharmacological utility of bromopyridine derivatives, a class

of nitrogen-heterocycles where the bromine substituent plays a dual role: as a metabolic

modulator and a key interaction point for halogen bonding. Unlike simple pyridine scaffolds,

brominated derivatives exploit the "sigma-hole" effect—a region of positive electrostatic

potential on the halogen atom—to establish specific, high-affinity non-covalent interactions with

biological targets. This guide details their application in oncology (kinase inhibition) and

antimicrobial therapies, supported by experimental protocols and structure-activity relationship

(SAR) analyses.

Chemical Foundation: The Bromine Advantage
The Sigma-Hole and Halogen Bonding
In medicinal chemistry, the bromine atom on a pyridine ring is not merely a hydrophobic bulk. It

acts as a Lewis acid capable of forming halogen bonds (X-bonds) with Lewis bases (e.g.,

carbonyl oxygens, nitrogen atoms) in protein binding pockets.

Mechanism: The electron-withdrawing nature of the pyridine ring enhances the polarization

of the C-Br bond. This depletes electron density at the tip of the bromine atom (distal to the

carbon), creating a positive "cap" or sigma-hole (
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for Br-pyridine) [1].

Therapeutic Impact: This interaction is directional (160°–180° angle), improving selectivity for

targets like kinases (e.g., EGFR, VEGFR-2) compared to non-halogenated analogs [2].

Metabolic Stability
Bromine substitution at the C-3 or C-5 position of the pyridine ring blocks metabolic oxidation

(P450-mediated hydroxylation), significantly extending the half-life (

) of the parent molecule.

Therapeutic Areas & Biological Targets[1][2][3][4][5]
[6]
Oncology: Kinase Inhibition
Bromopyridine derivatives function as potent inhibitors of tyrosine kinases. The scaffold mimics

the adenine ring of ATP, while the bromine atom often occupies a hydrophobic pocket or forms

a halogen bond with the hinge region of the kinase.

Target:EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

Activity: Derivatives fused with pyrazole or urea moieties have demonstrated IC

values in the nanomolar range (e.g., 65 nM against VEGFR-2) [3].

Cell Lines: High efficacy observed in MCF-7 (breast), HepG2 (liver), and HeLa (cervical)

lines.[1]

Antimicrobial Activity
Halogenated pyridines, particularly those fused into systems like imidazo[1,2-a]pyridines,

disrupt bacterial cell walls and inhibit DNA gyrase.

Spectrum: Active against Gram-positive (S. aureus, MRSA) and Gram-negative (E. coli)

bacteria.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11370904/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potency: MIC values as low as 0.5 µg/mL have been reported for 4-bromo-substituted

derivatives, comparable to standard antibiotics like ciprofloxacin [4].

Structure-Activity Relationship (SAR)
The following diagram illustrates the logic flow for optimizing bromopyridine derivatives based

on substitution patterns.
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Figure 1: SAR optimization logic for bromopyridine derivatives, highlighting the functional

impact of substitution at specific ring positions.

Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay (MTT)
Validation: This colorimetric assay measures cellular metabolic activity as an indicator of cell

viability, proliferation, and cytotoxicity.

Materials:

Cell lines: MCF-7, HepG2, HCT-116.

Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

Control: Doxorubicin or Sorafenib.

Workflow:
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Seeding: Plate cells (

cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C, 5% CO

.

Treatment: Dissolve bromopyridine derivatives in DMSO (final concentration < 0.1%).

Prepare serial dilutions (0.1 – 100 µM) and add to wells.

Incubation: Incubate for 48h.

Labeling: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h

(formazan crystals form).

Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

Quantification: Measure absorbance at 570 nm using a microplate reader.

Calculation: Calculate IC

using non-linear regression analysis (GraphPad Prism).

Protocol B: Antimicrobial Susceptibility (Broth
Microdilution)
Validation: Determines the Minimum Inhibitory Concentration (MIC) according to CLSI

standards.

Workflow:

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100.

Dilution: Prepare 2-fold serial dilutions of the test compound in Mueller-Hinton broth in a 96-

well plate.

Inoculation: Add diluted bacterial suspension to each well.
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Controls:

Positive: Ciprofloxacin/Fluconazole.

Negative: Sterile broth + DMSO.

Incubation: 37°C for 24h (bacteria) or 48h (fungi).

Readout: The MIC is the lowest concentration showing no visible turbidity.

Data Presentation
Table 1: Comparative Biological Activity of Selected Bromopyridine-Derived Classes

Compound
Class

Target /
Mechanism

Cell Line /
Strain

Activity Metric
(IC

/ MIC)

Ref

Pyridine-Urea

Hybrid

VEGFR-2

Inhibition

MCF-7 (Breast

Cancer)
0.65 ± 0.53 µM [3]

Pyrazolopyridine
EGFR / CDK4

Inhibition
HeLa (Cervical) 9.27 µM [5]

Thienopyridine
DNA Gyrase

Inhibition

S. aureus

(MRSA)
0.5 µg/mL (MIC) [4]

Bromo-

Imidazo[1,2-a]

Fungal Sterol

Synthesis
C. albicans 8.0 µg/mL (MIC) [4]

Mechanism of Action: Signaling Pathway
The following diagram details the downstream effects of bromopyridine-based kinase inhibition

in cancer cells.
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Figure 2: Mechanism of Action showing the interruption of Ras/Raf and PI3K signaling

cascades by bromopyridine derivatives acting at the Receptor Tyrosine Kinase (RTK) level.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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